tert-Butyl 4-(1-methylhydrazinecarbonothioyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(1-methylhydrazinecarbonothioyl)piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a 1-methylhydrazinecarbonothioyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(1-methylhydrazinecarbonothioyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of Piperazine Derivative: The initial step involves the preparation of a piperazine derivative, often starting with piperazine and introducing the tert-butyl group through a reaction with tert-butyl chloroformate under basic conditions.
Introduction of Hydrazinecarbonothioyl Group: The next step involves the introduction of the 1-methylhydrazinecarbonothioyl group. This can be achieved by reacting the tert-butyl piperazine derivative with methylhydrazine and carbon disulfide under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 4-(1-methylhydrazinecarbonothioyl)piperazine-1-carboxylate can undergo oxidation reactions, particularly at the hydrazinecarbonothioyl moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, where various nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(1-methylhydrazinecarbonothioyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of piperazine derivatives on biological systems. Its hydrazinecarbonothioyl group is of particular interest due to its potential interactions with biological molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. Compounds with similar structures have been investigated for their activity as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(1-methylhydrazinecarbonothioyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The hydrazinecarbonothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperazine ring may also interact with receptors or ion channels, modulating their function.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate: This compound has a similar piperazine core but with an aminophenyl group instead of the hydrazinecarbonothioyl moiety.
tert-Butyl piperazine-1-carboxylate: A simpler compound with only the tert-butyl and piperazine groups.
Uniqueness
tert-Butyl 4-(1-methylhydrazinecarbonothioyl)piperazine-1-carboxylate is unique due to the presence of the hydrazinecarbonothioyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential and develop new applications for this versatile compound.
Properties
IUPAC Name |
tert-butyl 4-[amino(methyl)carbamothioyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O2S/c1-11(2,3)17-10(16)15-7-5-14(6-8-15)9(18)13(4)12/h5-8,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVIFLNMJJSMIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=S)N(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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